REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH:10]2[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][CH2:11]2)[CH:6]=[CH:5][C:4]=1[CH2:23][C:24]([O:26]C)=[O:25].[OH-].[Li+]>C1COCC1>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH:10]2[CH2:11][CH2:12][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:20])[CH3:21])=[O:17])[CH2:14][CH2:15]2)[CH:6]=[CH:5][C:4]=1[CH2:23][C:24]([OH:26])=[O:25] |f:1.2|
|
Name
|
|
Quantity
|
1.37 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)OC1CCN(CC1)C(=O)OC(C)(C)C)CC(=O)OC
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 4.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at ambient temperature for 18 hours
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)OC1CCN(CC1)C(=O)OC(C)(C)C)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |